N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzyl group, a fluorine atom, and a sulfonamide group
Mechanism of Action
Target of Action
A structurally similar compound, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, is known to targetAcetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
This could result in an increase in acetylcholine levels, enhancing cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a piperidine derivative.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is introduced through electrophilic fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Chemical Biology: It is used as a tool compound to study the biological pathways and mechanisms involving piperidine derivatives.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar therapeutic applications.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a fluorine atom and a sulfonamide group, which may confer distinct pharmacological properties compared to other acetylcholinesterase inhibitors. These structural differences can influence the compound’s binding affinity, selectivity, and overall efficacy in therapeutic applications.
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic organic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a unique structure combining a piperidine ring with a sulfonamide group, which may influence its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H25FN2O2S
- Molecular Weight : 376.488 g/mol
- CAS Number : 953176-84-6
- SMILES Notation : Fc1ccc(cc1C)S(=O)(=O)NCC1CCN(CC1)Cc1ccccc1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide and piperidine moieties enhance binding affinity and selectivity, potentially modulating neurotransmission pathways or inhibiting specific enzymes.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:
- Antiviral Activity : Similar derivatives have shown broad-spectrum antiviral effects against various viruses by increasing intracellular levels of host restriction factors like APOBEC3G, which inhibit viral replication .
- Analgesic Properties : Some related compounds are recognized for their analgesic effects, suggesting potential pain-relieving applications for this sulfonamide derivative .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Key Features |
---|---|---|
N-phenyl-N-(1-benzylpiperidin-4-yl)propanamide | Analgesic | Known for pain relief properties |
4-benzylpiperidine | Monoamine releasing agent | Involves neurotransmitter modulation |
N-benzylfentanyl | Potent analgesic | Strong opioid-like effects |
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Antiviral | Targets HBV through A3G modulation |
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
- Antiviral Studies : A study demonstrated that related compounds inhibited HBV replication effectively, with IC50 values in the low micromolar range (e.g., 1.99 µM against wild-type HBV). These findings suggest that structural modifications can enhance antiviral efficacy .
- Toxicity Profiles : Assessment of acute toxicity and pharmacokinetics in animal models indicated that certain derivatives exhibit favorable safety profiles, which is crucial for therapeutic development .
- Mechanistic Insights : Research has shown that the mechanism involves the upregulation of intracellular A3G levels, leading to enhanced inhibition of viral replication pathways . This suggests that further exploration of the compound's mechanism could yield significant insights into its therapeutic potential.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c1-16-13-19(7-8-20(16)21)26(24,25)22-14-17-9-11-23(12-10-17)15-18-5-3-2-4-6-18/h2-8,13,17,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTDAMAJACHXEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.